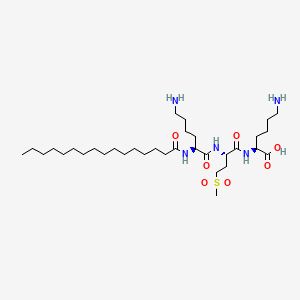

Palmitoyl tripeptide-38

Description

Properties

CAS No. |

1101448-24-1 |

|---|---|

Molecular Formula |

C33H65N5O7S |

Molecular Weight |

676.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-4-methylsulfonylbutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30(39)36-27(20-16-18-24-34)31(40)37-28(23-26-46(2,44)45)32(41)38-29(33(42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3,(H,36,39)(H,37,40)(H,38,41)(H,42,43)/t27-,28-,29-/m0/s1 |

InChI Key |

RGXYBFJDNNODFP-AWCRTANDSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCS(=O)(=O)C)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Palmitoyl tripeptide-38 mechanism of action in dermal fibroblasts

An In-Depth Technical Guide to the Mechanism of Action of Palmitoyl (B13399708) Tripeptide-38 in Dermal Fibroblasts

Introduction

Palmitoyl Tripeptide-38, commercially known as Matrixyl® synthe'6®, is a synthetic lipopeptide developed for advanced anti-aging skincare applications.[1][2] It is a "matrikine-mimetic" compound, meaning it mimics the function of matrikines, which are small peptides derived from the breakdown of extracellular matrix (ECM) proteins that act as cellular messengers to regulate wound repair and tissue remodeling.[1][3] The peptide sequence of this compound is based on the tripeptide Lysine-Methionine(O2)-Lysine (KMO2K), which is naturally found in Collagen VI and laminins, crucial proteins of the dermal-epidermal junction (DEJ).[4][5] The addition of a palmitoyl group enhances its stability and skin penetration.[6] This guide provides a detailed examination of its mechanism of action within dermal fibroblasts, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by stimulating dermal fibroblasts, the primary cells in the dermis responsible for producing and maintaining the extracellular matrix.[6] By binding to specific receptors on the fibroblast surface, it triggers intracellular signaling cascades that lead to the increased gene expression and synthesis of key structural components of the ECM and the DEJ.[6] This action helps to rebuild the dermal framework from within, leading to a reduction in the appearance of wrinkles and smoother skin.[5][7]

The primary targets of this compound are six major matrix macromolecules:[2][8][9]

-

Collagen I: The most abundant collagen in the dermis, providing tensile strength.[1][9]

-

Collagen III: Known as "youth collagen," it is crucial for skin elasticity and is abundant during wound healing.[1][9]

-

Collagen IV: A key component of the basal lamina, anchoring the epidermis to the dermis.[1]

-

Fibronectin: A glycoprotein (B1211001) that plays a vital role in cell adhesion and tissue repair.[6][9]

-

Hyaluronic Acid: A glycosaminoglycan essential for skin hydration and volume.[6][9]

-

Laminin-5: A critical protein for anchoring keratinocytes to the dermal-epidermal junction.[1]

Signaling Pathway

While the precise receptor is not fully elucidated in public literature, the mechanism involves classic peptide signaling. The peptide acts as a ligand, initiating a cascade that upregulates the transcription of genes responsible for ECM protein synthesis. Studies on similar oligopeptides suggest the involvement of pathways like the Transforming Growth Factor-β1 (TGF-β1) pathway, which is a central regulator of collagen and fibronectin production in fibroblasts.[10][11][12] Activation of this pathway, or related cascades like the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leads to the activation of transcription factors that bind to the promoter regions of target genes (e.g., COL1A1, COL3A1) and initiate their transcription.[13]

Data Presentation: Quantitative Effects on ECM Synthesis

In vitro studies utilizing human fibroblast and keratinocyte cultures have quantified the stimulatory effect of this compound on key matrix components. The following table summarizes the findings from a study where cells were treated with a 2% this compound formulation twice daily for five days.[14]

| Macromolecule | Function in Skin Matrix | Observed Increase in Synthesis |

| Collagen I | Provides tensile strength to the dermis | +105% |

| Collagen III | Contributes to skin elasticity ("youth collagen") | +104% |

| Collagen IV | Anchors epidermis to the dermis at the DEJ | +42% |

| Fibronectin | Facilitates cell adhesion and tissue repair | +59% |

| Hyaluronic Acid | Essential for skin hydration and volume | +174% |

| Laminins | Anchors cells to the DEJ | +75% |

| HSP47 | A chaperone protein essential for pro-collagen folding | +123% |

Data sourced from a study on human fibroblasts and keratinocytes with results determined by immunolabelling.[14]

Experimental Protocols

The following sections describe representative methodologies for the in vitro evaluation of this compound's effect on dermal fibroblasts. These protocols are synthesized from standard cell culture and analytical techniques.[15][16][17]

General Experimental Workflow

The evaluation of a topical active like this compound typically follows a structured in vitro workflow to determine its efficacy on cellular targets before proceeding to clinical trials.

Protocol 1: Human Dermal Fibroblast Culture

This protocol outlines the standard procedure for culturing primary human dermal fibroblasts.

-

Media Preparation: Prepare Fibroblast Growth Medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% Penicillin-Streptomycin solution.[15] Filter-sterilize and store at 4°C.

-

Cell Thawing: Rapidly thaw a cryovial of human dermal fibroblasts in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

-

Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium. Transfer to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[16]

-

Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).[16]

-

Add 2-3 mL of 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding at least two volumes of complete growth medium.

-

Collect the cell suspension, centrifuge at 200 x g for 5 minutes, and resuspend the pellet in fresh medium.

-

Split the cells at a ratio of 1:3 to 1:5 into new flasks for expansion. Use cells at a low passage number for experiments to avoid senescence.

Protocol 2: Assessment of ECM Protein Synthesis by Immunofluorescence

This method allows for the visualization and quantification of specific ECM proteins produced by fibroblasts after treatment.

-

Cell Seeding: Seed human dermal fibroblasts onto sterile glass coverslips placed in 24-well plates at a density of ~2 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours.

-

Treatment: Replace the culture medium with fresh medium containing this compound at the desired concentration (e.g., a 2% dilution of a stock solution) or a vehicle control (medium without the peptide).[14]

-

Incubation: Culture the cells for the specified treatment period (e.g., 5 days), replacing the medium every 2-3 days.[14]

-

Fixation: After treatment, aspirate the medium and wash the cells gently with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies specific to the target ECM proteins (e.g., rabbit anti-Collagen I, mouse anti-Fibronectin) diluted in blocking buffer. Incubate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Counterstain cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the stained cells using a fluorescence microscope. Capture images using identical exposure settings for all samples. Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) to determine the relative increase in protein expression compared to the vehicle control.[18]

Conclusion

This compound is a well-defined matrikine-mimetic peptide that functions by directly stimulating dermal fibroblasts to increase the synthesis of six essential components of the extracellular matrix and dermal-epidermal junction.[8][19] Its mechanism, supported by significant quantitative increases in collagen, fibronectin, and hyaluronic acid in vitro, provides a strong basis for its use in cosmetic and dermatological applications aimed at remodeling and strengthening the skin's structural integrity.[14] The provided experimental frameworks offer a robust approach for further research and the development of next-generation skin-rejuvenating therapeutics.

References

- 1. cipherskincare.com [cipherskincare.com]

- 2. skindeva.com [skindeva.com]

- 3. cityskinclinic.com [cityskinclinic.com]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. experchem.com [experchem.com]

- 6. Function of this compound in skin - Creative Peptides [creative-peptides.com]

- 7. ulprospector.com [ulprospector.com]

- 8. lesielle.com [lesielle.com]

- 9. Matrixyl™ synthe’6™ | Cosmetic Ingredients Guide [ci.guide]

- 10. article.sciencepg.com [article.sciencepg.com]

- 11. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 12. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]

- 13. Fibroblast-specific genetic manipulation of p38 MAPK in vivo reveals its central regulatory role in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. encodeproject.org [encodeproject.org]

- 16. fibroblast.org [fibroblast.org]

- 17. Human primary fibroblast culture [protocols.io]

- 18. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]

A Technical Guide to Palmitoyl Tripeptide-38: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-38, a synthetic lipopeptide, has emerged as a significant molecule in dermatological research and cosmetic science for its notable anti-aging properties. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological mechanism of action of Palmitoyl Tripeptide-38. It details the peptide's ability to stimulate the synthesis of key extracellular matrix (ECM) components, leading to a reduction in the appearance of fine lines and wrinkles. This document summarizes quantitative data from various studies, provides detailed experimental protocols for its synthesis and in-vitro efficacy evaluation, and visualizes its signaling pathway and experimental workflows through diagrams.

Discovery and Background

This compound, commercially known as Matrixyl® synthe'6®, is a matrikine-mimetic peptide.[1][2] Matrikines are small, biologically active peptides derived from the proteolytic cleavage of extracellular matrix proteins.[3] These fragments act as cellular messengers, capable of regulating cell activities such as proliferation, migration, and matrix synthesis.[4] this compound is derived from the tripeptide Lysyl-Methionyl(O2)-Lysine (KMO2K), which is a fragment of collagen VI and laminins.[5][6]

The development of this compound was driven by the understanding that the degradation of the ECM during aging could be counteracted by signaling peptides that stimulate its reconstruction. The addition of a palmitoyl group, a 16-carbon fatty acid, to the tripeptide enhances its lipophilicity, thereby improving its penetration through the stratum corneum to reach the dermal fibroblasts where it exerts its effects.[4][7]

Chemical Synthesis

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

Materials:

-

Fmoc-Lys(Boc)-Wang resin

-

Fmoc-Met(O2)-OH

-

Fmoc-Lys(Boc)-OH

-

Palmitic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Diethyl ether

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass spectrometer

Procedure:

-

Resin Swelling: The Fmoc-Lys(Boc)-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound lysine (B10760008) by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling (Methionine): Fmoc-Met(O2)-OH is activated with DIC and HOBt in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction is monitored using a ninhydrin (B49086) test. The resin is then washed.

-

Fmoc Deprotection: The Fmoc group from the newly added methionine is removed using 20% piperidine in DMF as described in step 2.

-

Amino Acid Coupling (Lysine): Fmoc-Lys(Boc)-OH is activated and coupled to the resin as described in step 3.

-

Fmoc Deprotection: The final Fmoc group is removed from the N-terminal lysine using 20% piperidine in DMF.

-

Palmitoylation: Palmitic acid is activated with DIC and HOBt in DMF and coupled to the N-terminus of the peptide chain. The reaction is monitored for completion.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc) are removed by treating the resin with a TFA cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase HPLC.[8]

-

Characterization: The purity and identity of the final this compound are confirmed by analytical HPLC and mass spectrometry.[6]

Mechanism of Action and Signaling Pathway

This compound functions as a signal peptide, mimicking natural matrikines to stimulate the synthesis of essential ECM components.[4] It primarily targets dermal fibroblasts, the main producers of the skin's structural proteins.

Upon penetrating the epidermis and reaching the dermis, this compound is believed to interact with specific receptors on the fibroblast cell surface. This interaction triggers intracellular signaling cascades that ultimately lead to the upregulation of genes responsible for the synthesis of key ECM proteins.[4] While the exact receptor is not definitively identified in the provided search results, the downstream effects strongly suggest an influence on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of collagen and fibronectin synthesis.[1][7]

The proposed signaling pathway involves the activation of Smad proteins, which then translocate to the nucleus and act as transcription factors for pro-collagen and other ECM protein genes.

In-Vitro Efficacy Studies

The biological activity of this compound is primarily assessed through in-vitro studies using human dermal fibroblasts. These studies quantify the peptide's ability to stimulate the synthesis of key ECM components.

Experimental Protocol: In-Vitro Evaluation of this compound on Human Dermal Fibroblasts

Objective: To determine the effect of this compound on the synthesis of Collagen I and Hyaluronic Acid by human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution

-

Sirius Red Collagen Detection Kit

-

Hyaluronic Acid ELISA Kit

-

96-well and 24-well tissue culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Culture: HDFs are cultured in DMEM with 10% FBS at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded into 24-well plates for collagen analysis and 96-well plates for hyaluronic acid analysis and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control.

-

Incubation: Cells are incubated with the peptide for 48-72 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected for hyaluronic acid analysis. The cell layer is processed for collagen analysis.

-

Collagen Synthesis Assay (Sirius Red Staining):

-

The cell layer is washed with PBS and fixed.

-

Sirius Red staining solution is added and incubated for 1 hour.

-

Unbound dye is washed away.

-

The bound dye is eluted, and the absorbance is measured at 540 nm.

-

A collagen standard curve is used for quantification.[9]

-

-

Hyaluronic Acid Synthesis Assay (ELISA):

-

The collected supernatant is analyzed using a Hyaluronic Acid ELISA kit according to the manufacturer's instructions.

-

The absorbance is measured, and the concentration is determined using a standard curve.

-

-

Data Analysis: The results are expressed as a percentage increase in collagen and hyaluronic acid synthesis compared to the vehicle control.

Quantitative Data Summary

Several studies have demonstrated the efficacy of this compound in stimulating ECM protein synthesis and reducing the signs of aging. The following tables summarize the key quantitative findings from in-vitro and in-vivo studies.

Table 1: In-Vitro Stimulation of Extracellular Matrix Components

| ECM Component | Concentration of this compound | % Increase in Synthesis (vs. Control) | Reference |

| Collagen I | 2% (in cream) | +105% | [10] |

| Collagen III | 2% (in cream) | +104% | [10] |

| Collagen IV | 2% (in cream) | +42% | [10] |

| Fibronectin | 2% (in cream) | +59% | [10] |

| Hyaluronic Acid | 2% (in cream) | +174% | [10] |

| Laminin 5 | 2% (in cream) | +75% | [10] |

Table 2: In-Vivo Anti-Wrinkle Efficacy

| Study Parameter | Treatment | Duration | % Reduction | Reference |

| Main Wrinkle Volume (Forehead) | 2% this compound Cream | 2 months | 31% | [10] |

| Cutaneous Roughness (Forehead) | 2% this compound Cream | 2 months | 28% | [10] |

| Main Wrinkle Depth (Forehead) | 2% this compound Cream | 2 months | 16.3% | [10] |

| Wrinkle Appearance (Self-assessment) | Serum with this compound | 1 month | 100% of volunteers reported improvement | [11] |

| Skin Roughness | Serum with this compound | Not specified | 8-9% | [1] |

Conclusion

This compound is a well-characterized, synthetic lipopeptide with proven efficacy in stimulating the synthesis of key components of the dermal-epidermal junction and the dermal matrix. Its mechanism of action, mimicking natural matrikines to engage cellular repair mechanisms, makes it a potent ingredient in anti-aging skincare. The provided protocols for its synthesis and in-vitro evaluation offer a framework for further research and development in the field of cosmetic science and dermatology. The quantitative data from various studies consistently support its role in improving skin structure and reducing the visible signs of aging. Further research to elucidate the specific receptor interactions and the full spectrum of its downstream signaling effects will continue to enhance our understanding and application of this innovative peptide.

References

- 1. youtube.com [youtube.com]

- 2. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 3. Matrix Biology special issue on “Fibroblasts: The arbiters of tissue remodeling” Mini-review: “Extracellular matrix-derived peptides in tissue remodeling and fibrosis” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Function of this compound in skin - Creative Peptides [creative-peptides.com]

- 5. Quantitative continuous assay for hyaluronan synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experchem.com [experchem.com]

- 7. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Methods for measuring type I collagen synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]

Palmitoyl Tripeptide-38: A Technical Guide to its Stimulatory Effects on Collagen I, III, and IV Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tripeptide-38, commercially known as Matrixyl® synthe'6®, is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging properties. This matrikine-mimetic peptide is derived from the tripeptide KMK (Lysyl-Methionyl-Lysine) which is naturally found in collagen VI and laminins. Its mechanism of action lies in its ability to stimulate the synthesis of key components of the extracellular matrix (ECM), thereby promoting skin repair and regeneration. This technical guide provides an in-depth analysis of the stimulatory effects of this compound on the synthesis of collagen I, III, and IV, crucial proteins for maintaining the skin's structural integrity and youthful appearance.

Mechanism of Action: A Matrikine-Mimetic Approach

This compound functions as a signal peptide, mimicking the natural matrikines that are released during wound healing and tissue remodeling. These signaling molecules interact with specific receptors on the surface of fibroblasts, the primary cells responsible for collagen production. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the upregulation of genes encoding for various ECM proteins. By stimulating these natural repair processes, this compound effectively boosts the production of essential collagens, leading to a strengthened and more resilient dermal matrix.

Quantitative Analysis of Collagen Synthesis

In vitro studies utilizing human dermal fibroblasts have demonstrated the significant impact of this compound on the synthesis of collagen I, III, and IV. The following table summarizes the quantitative data from these studies.

| Extracellular Matrix Component | Percentage Increase in Synthesis |

| Collagen I | +105% |

| Collagen III | +104% |

| Collagen IV | +42% |

Data sourced from in vitro studies on human fibroblasts treated with 2% this compound.

Experimental Protocols

The following section outlines a detailed methodology for an in vitro experiment designed to quantify the stimulation of collagen synthesis by this compound, based on established immunolabeling techniques.

Objective:

To quantify the increase in collagen I, III, and IV protein expression in human dermal fibroblasts following treatment with this compound.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound (2% solution)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary Antibodies:

-

Rabbit anti-human Collagen I polyclonal antibody

-

Rabbit anti-human Collagen III polyclonal antibody

-

Rabbit anti-human Collagen IV polyclonal antibody

-

-

Secondary Antibody: Fluorescently labeled goat anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Sterile glass coverslips or chamber slides

-

Humidified incubator (37°C, 5% CO2)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture HDFs on sterile glass coverslips or in chamber slides in fibroblast growth medium until they reach 70-80% confluency.

-

Treat the fibroblasts with a 2% solution of this compound in fresh culture medium. A vehicle control (medium without the peptide) should be run in parallel.

-

Incubate the cells for 5 days, with the treatment medium being replaced every 48 hours.

-

-

Immunofluorescence Staining:

-

After the treatment period, gently aspirate the culture medium and wash the cells twice with PBS.

-

Fix the

-

The Role of Palmitoyl Tripeptide-38 in Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) tripeptide-38 is a synthetic matrikine-mimetic peptide that has demonstrated significant efficacy in the remodeling of the extracellular matrix (ECM).[1][2] Derived from the KMK tripeptide naturally found in collagen VI and laminin, this lipopeptide stimulates the synthesis of multiple key components of the ECM and the dermal-epidermal junction (DEJ).[3] This technical guide provides an in-depth analysis of the mechanism of action of Palmitoyl tripeptide-38, supported by quantitative data from in vitro and in vivo studies, detailed experimental methodologies, and a visual representation of its signaling pathway. The comprehensive data presented herein supports its application in therapeutic and cosmeceutical formulations aimed at skin repair and anti-aging.

Introduction

The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its integrity is crucial for tissue homeostasis, and its degradation is a hallmark of aging and various pathologies. This compound, commercially known as Matrixyl® synthe'6™, is a signal peptide designed to stimulate the skin's natural repair processes.[2][4] By mimicking endogenous matrikines, it signals to fibroblasts and keratinocytes to upregulate the synthesis of essential ECM proteins, thereby leading to a reduction in wrinkles and an improvement in skin texture and firmness.[1][5][6]

Mechanism of Action

This compound exerts its effects by binding to specific, yet to be fully elucidated, cell surface receptors on fibroblasts.[1] This interaction initiates an intracellular signaling cascade that leads to the increased expression of key ECM and DEJ components.[1][7] A crucial element in this pathway is the stimulation of Heat Shock Protein 47 (HSP47), a molecular chaperone specific to collagen.[8][9] The upregulation of HSP47 facilitates the correct folding and assembly of procollagen (B1174764) molecules in the endoplasmic reticulum, a critical step in the synthesis of functional collagen.[9][10] Recent studies suggest that HSP47 can activate the IRE1α/XBP1-s pathway, leading to the nuclear translocation of β-catenin and subsequent transactivation of collagen genes, such as COL1A1 and COL1A2.[2][6]

Signaling Pathway

Quantitative Data on ECM Component Stimulation

The efficacy of this compound in stimulating the synthesis of key ECM components has been quantified in several in vitro studies. The tables below summarize these findings.

Table 1: In Vitro Stimulation of ECM Components in Human Fibroblasts and Keratinocytes.

| ECM Component | Percentage Increase | Cell Type | Study Conditions |

| Collagen I | +105% | Human Fibroblasts | 2% this compound, twice daily for 5 days |

| Collagen III | +104% | Human Fibroblasts | 2% this compound, twice daily for 5 days |

| Collagen IV | +42% | Human Keratinocytes | 2% this compound, twice daily for 5 days |

| Fibronectin | +59% | Human Fibroblasts | 2% this compound, twice daily for 5 days |

| Hyaluronic Acid | +174% | Human Keratinocytes | 2% this compound, twice daily for 5 days |

| Laminin-5 | +75% | Human Keratinocytes | 2% this compound, twice daily for 5 days |

| HSP47 | +123% | Human Fibroblasts | 2% this compound, twice daily for 5 days |

Data sourced from a study on human fibroblasts and keratinocytes.[8]

Table 2: In Vitro Stimulation of ECM Components in Isolated Human Dermal Fibroblasts.

| ECM Component | Percentage Increase | Study Conditions |

| Collagen I | +187% | 6 ppm this compound |

| Collagen III | +97% | 6 ppm this compound |

| Fibronectin | +109% | 6 ppm this compound |

| Hyaluronic Acid | +55% | 6 ppm this compound |

Data sourced from a study on isolated human dermal fibroblasts.[3]

Table 3: In Vivo Anti-Wrinkle Effects after 2 Months of Treatment.

| Parameter | Location | Percentage Reduction |

| Main Wrinkle Volume | Forehead | 31% |

| Cutaneous Roughness | Forehead | 28% |

| Maximum Wrinkle Depth | Forehead | 16.3% |

| Surface Occupied by Deep Wrinkles | Crow's Feet | 28.5% |

| Main Wrinkle Volume | Crow's Feet | 21% |

| Mean Wrinkle Depth | Crow's Feet | 15% |

Data from a clinical study on 25 female volunteers applying a 2% this compound cream twice daily.[8]

Experimental Protocols

In Vitro Cell Culture and Treatment

Objective: To assess the effect of this compound on the synthesis of ECM proteins by human dermal fibroblasts and keratinocytes.

Methodology:

-

Cell Culture: Human dermal fibroblasts and normal human epidermal keratinocytes are cultured in their respective recommended media (e.g., DMEM for fibroblasts, KSFM for keratinocytes) at 37°C in a humidified atmosphere with 5% CO2.[4][11]

-

Treatment: Once cells reach a desired confluency (typically 70-80%), the culture medium is replaced with a medium containing this compound at the desired concentration (e.g., 2%).[8] A vehicle control (medium without the peptide) is run in parallel. The cells are incubated for a specified period (e.g., 5 days), with the medium and treatment being refreshed as required.[8]

Quantification of ECM Proteins

Objective: To visualize and semi-quantify the expression of collagen and fibronectin.

Methodology:

-

Fixation: Cells cultured on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature.[10]

-

Permeabilization: Cells are permeabilized with a solution of 0.1-1% Triton X-100 in PBS for 10-20 minutes to allow antibody access to intracellular antigens.[10]

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies specific for the target proteins (e.g., anti-collagen I, anti-fibronectin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[10]

-

Visualization: The coverslips are mounted on microscope slides with an antifade mounting medium, and the fluorescence is visualized using a fluorescence microscope. Image analysis software can be used for semi-quantitative analysis of fluorescence intensity.

Objective: To measure the amount of hyaluronic acid secreted into the cell culture medium.

Methodology:

-

Sample Preparation: Cell culture supernatants are collected and centrifuged to remove cellular debris.[12]

-

Quantification Assay: Hyaluronic acid concentration can be determined using various methods, including:

-

ELISA-based assays: Commercially available kits that utilize a hyaluronic acid binding protein.

-

Carbazole method: A colorimetric assay based on the reaction of uronic acid with carbazole.[13]

-

HPLC-SEC (Size-Exclusion Chromatography): This method allows for the simultaneous determination of concentration and molecular weight distribution of hyaluronic acid.[14] The supernatant is filtered and injected into an HPLC system equipped with a size-exclusion column and a refractive index detector.[14]

-

In Vivo Clinical Assessment of Anti-Wrinkle Efficacy

Objective: To evaluate the effect of a topical formulation containing this compound on skin wrinkles.

Methodology:

-

Study Design: A double-blind, placebo-controlled study is conducted on a cohort of volunteers (e.g., 25 females with visible wrinkles).[8]

-

Treatment: Participants apply a cream containing a specified concentration of this compound (e.g., 2%) to one side of the face and a placebo cream to the other side, twice daily for a set period (e.g., 2 months).[8]

-

Wrinkle Assessment: Wrinkle depth and volume are measured at baseline and at the end of the study using non-invasive techniques such as:

-

Fringe Projection Profilometry: A structured light pattern is projected onto the skin, and the deformation of the pattern is captured by a camera to reconstruct a 3D model of the skin surface.[5][15] This allows for the precise measurement of wrinkle parameters.

-

Silicone Replica Analysis: Silicone replicas of the skin surface are taken and analyzed using image analysis software to quantify wrinkle depth and length.[16]

-

Conclusion

This compound is a well-documented, potent stimulator of extracellular matrix remodeling. Its matrikine-mimetic activity leads to the significant upregulation of key structural and functional proteins within the skin, including multiple types of collagen, fibronectin, hyaluronic acid, and laminin-5. The presented quantitative data from both in vitro and in vivo studies provide robust evidence for its efficacy in improving skin structure and reducing the visible signs of aging. The detailed experimental methodologies and the elucidated signaling pathway offer a solid foundation for further research and development of advanced dermatological and therapeutic products.

References

- 1. delval.edu [delval.edu]

- 2. HSP47 Increases the Expression of Type I Collagen in Fibroblasts through IRE1α Activation, XBP1 Splicing, and Nuclear Translocation of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. article.sciencepg.com [article.sciencepg.com]

- 4. Influence of extracellular matrix proteins on human keratinocyte attachment, proliferation and transfer to a dermal wound model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. HSP47 Increases the Expression of Type I Collagen in Fibroblasts through IRE1α Activation, XBP1 Splicing, and Nuclear Translocation of β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Function of this compound in skin - Creative Peptides [creative-peptides.com]

- 8. Extracellular matrix proteins of human epidermal keratinocytes and feeder 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 10. ptglab.com [ptglab.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Palmitoyl Tripeptide-38: A Technical Guide to its Role in Hyaluronic Acid and Fibronectin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoyl Tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its remarkable anti-aging properties. As a matrikine-mimetic peptide, it signals to skin cells to ramp up the production of essential components of the extracellular matrix (ECM), effectively helping to rebuild the skin from within. This technical guide provides an in-depth analysis of the effects of this compound on the synthesis of two key ECM components: hyaluronic acid and fibronectin.

Mechanism of Action

This compound functions as a signaling molecule, mimicking the natural matrikines that are released during wound healing and tissue remodeling.[1] It is understood to bind to specific receptors on the surface of fibroblasts, the primary cells responsible for synthesizing the ECM.[1] This interaction triggers intracellular signaling cascades that ultimately lead to the upregulation of gene expression for various ECM proteins.[1]

While the precise signaling pathways activated by this compound are still under investigation, the available evidence points towards the involvement of the Transforming Growth Factor-β (TGF-β) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. The TGF-β pathway is a well-established regulator of ECM production, and studies on similar palmitoylated peptides have demonstrated its activation. The p38 MAPK pathway is also known to play a crucial role in fibroblast differentiation and the synthesis of ECM components in response to various stimuli.

Quantitative Effects on Hyaluronic Acid and Fibronectin Production

In-vitro studies have demonstrated the significant impact of this compound on the production of hyaluronic acid and fibronectin by human skin cells. The most cited data comes from studies conducted by Sederma, the manufacturer of the commercially available this compound product, Matrixyl® synthe'6®.

| Component | Cell Types | Treatment | Duration | Result |

| Hyaluronic Acid | Human Fibroblasts & Keratinocytes | 2% this compound | 5 days | +174% |

| Fibronectin | Human Fibroblasts & Keratinocytes | 2% this compound | 5 days | +59% |

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to ascertain the effects of this compound on hyaluronic acid and fibronectin production.

In-Vitro Cell Culture and Treatment

-

Cell Culture: Primary human dermal fibroblasts (HDFs) and normal human epidermal keratinocytes (NHEKs) are cultured in their respective specialized growth media. For example, fibroblasts are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, while keratinocytes are cultured in a serum-free keratinocyte growth medium. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: For experiments, cells are seeded into multi-well plates (e.g., 6-well or 24-well plates) at a predetermined density to achieve approximately 80% confluency at the time of treatment.

-

Treatment: The growth medium is replaced with a low-serum or serum-free medium containing this compound at the desired concentration (e.g., 2%). A vehicle control (the solvent used to dissolve the peptide) is run in parallel. The cells are then incubated for a specified period, typically ranging from 24 to 120 hours.

Quantification of Hyaluronic Acid

The amount of hyaluronic acid secreted into the cell culture supernatant is commonly measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.

-

ELISA Procedure: A competitive ELISA kit is used. In this assay, a plate is pre-coated with hyaluronic acid binding protein (HABP). The collected supernatants and a series of hyaluronic acid standards of known concentrations are added to the wells, along with a biotinylated HABP. The free hyaluronic acid in the samples and standards competes with the plate-coated hyaluronic acid for binding to the biotinylated HABP.

-

Detection: A streptavidin-peroxidase conjugate is added, which binds to the biotinylated HABP. A substrate solution is then added, and the resulting colorimetric reaction is stopped. The absorbance is read using a microplate reader.

-

Analysis: The concentration of hyaluronic acid in the samples is determined by comparing their absorbance to the standard curve.

Quantification of Fibronectin

Fibronectin production can be assessed both qualitatively and quantitatively using immunolabeling techniques followed by microscopy or by Western blotting.

-

Immunofluorescence Staining:

-

Fixation and Permeabilization: After treatment, the cells are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow antibodies to enter the cells.

-

Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA) or normal goat serum.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes fibronectin.

-

Secondary Antibody Incubation: After washing, a fluorescently-labeled secondary antibody that binds to the primary antibody is added.

-

Visualization: The cells are visualized using a fluorescence microscope. The intensity of the fluorescence provides a qualitative measure of fibronectin expression. For quantitative analysis, the fluorescence intensity can be measured using image analysis software.

-

-

Western Blotting:

-

Cell Lysis: The treated cells are lysed to release their proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

-

Blocking and Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against fibronectin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity, which corresponds to the amount of fibronectin, is quantified using densitometry software.

-

Signaling Pathways and Experimental Workflows

References

Palmitoyl Tripeptide-38: A Technical Guide to its Molecular Landscape and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging properties. This document provides an in-depth technical overview of its molecular structure, chemical properties, and mechanism of action. It details the experimental evidence supporting its efficacy in stimulating the synthesis of key extracellular matrix components, leading to a reduction in wrinkles and an improvement in overall skin structure. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic and cosmetic potential of this matrikine-mimetic peptide.

Molecular Structure and Chemical Properties

Palmitoyl Tripeptide-38 is a synthetically produced lipopeptide. The peptide component is a tripeptide with the sequence Lysyl-Methionyl(O2)-Lysine (Lys-Met(O2)-Lys). This tripeptide is a fragment derived from collagen VI and laminin, specifically the KMK tripeptide.[1][2][3] The "Met(O2)" indicates that the methionine residue is oxidized to a sulfone. A palmitoyl group, a 16-carbon fatty acid, is attached to the N-terminus of the tripeptide, which enhances its lipophilicity and facilitates skin penetration.[2]

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the precise construction of the peptide sequence and the subsequent attachment of the palmitoyl group.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| INCI Name | This compound | [4] |

| Synonyms | Matrixyl® synthe'6®, Volulip™, Pal-KMO2K | [1][5] |

| CAS Number | 1447824-23-8 | [3] |

| Molecular Formula | C33H65N5O7S | [6][7] |

| Molecular Weight | 675.96 g/mol | [6][7] |

| Appearance | White to off-white powder | [2][3] |

| Solubility | Soluble in glycols | [3][8] |

| Stability | Stable in a pH range of 3.0 to 6.0 | [2] |

| Storage | 2 - 8 °C, protected from light | [3] |

Mechanism of Action: A Matrikine-Mimetic Effect

This compound functions as a matrikine-mimetic, meaning it mimics the action of naturally occurring peptide fragments (matrikines) that are generated during the degradation of extracellular matrix (ECM) proteins.[9] These matrikines act as signaling molecules that regulate cell activity, particularly in wound repair and tissue remodeling.[9]

Upon penetrating the skin, this compound is believed to bind to specific receptors on the surface of fibroblasts, the primary cells responsible for synthesizing ECM components.[1] This binding triggers intracellular signaling cascades that lead to the increased gene expression and synthesis of key structural proteins and glycosaminoglycans.[1]

The primary mechanism of action involves the stimulation of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ):[10][11]

-

Collagen I, III, and IV: These are crucial for the skin's tensile strength, elasticity, and the structural integrity of the DEJ.[9]

-

Fibronectin: A glycoprotein (B1211001) that plays a vital role in cell adhesion and wound healing.[1]

-

Hyaluronic Acid: A major glycosaminoglycan responsible for skin hydration and volume.[1]

-

Laminin-5: A key protein for anchoring the epidermis to the dermis.[10]

By replenishing these essential components of the ECM, this compound helps to rebuild and strengthen the skin's structural framework from within, leading to a visible reduction in the appearance of fine lines and wrinkles.[3]

Signaling Pathway for ECM Synthesis

Caption: Signaling pathway of this compound leading to enhanced ECM synthesis.

Efficacy Data: In Vitro and In Vivo Studies

The efficacy of this compound has been demonstrated in numerous in vitro and in vivo studies.

In Vitro Studies

In vitro studies on human dermal fibroblasts and keratinocytes have shown that this compound significantly stimulates the synthesis of key ECM components.

Table 2: In Vitro Efficacy of this compound (2% solution)

| ECM Component | Percentage Increase in Synthesis | Reference(s) |

| Collagen I | +105% | [10] |

| Collagen III | +104% | [10] |

| Collagen IV | +42% | [10] |

| Fibronectin | +59% | [10] |

| Hyaluronic Acid | +174% | [10] |

| Laminin-5 | +75% | [10] |

| HSP 47 | +123% | [10] |

In Vivo Studies

Clinical studies on human volunteers have confirmed the anti-wrinkle and skin-smoothing effects of topical formulations containing this compound.

Table 3: In Vivo Efficacy of this compound

| Study Parameter | Formulation | Duration | Results | Reference(s) |

| Wrinkle Volume (Forehead) | 2% this compound cream | 2 months | -31% | [10] |

| Main Wrinkle Depth (Forehead) | 2% this compound cream | 2 months | -16.3% | [10] |

| Cutaneous Roughness | 2% this compound cream | 2 months | -28% | [10] |

| Wrinkle Volume and Depth (Crow's Feet) | 1% this compound cream | 12 weeks | Significant reduction (p<0.05) | [2] |

| Skin Moisture | 1% this compound cream | 12 weeks | Significant increase (p<0.05) | [2] |

| Transepidermal Water Loss (TEWL) | 1% this compound cream | 12 weeks | -22% (p<0.05) | [2] |

| Skin Elasticity | 1% this compound cream | 12 weeks | Significant increase (p<0.05) | [2] |

Experimental Protocols

The following are representative methodologies for key experiments cited in the evaluation of this compound.

In Vitro Analysis of ECM Synthesis in Human Fibroblasts

This protocol outlines a method for quantifying the effect of this compound on the synthesis of ECM proteins by human dermal fibroblasts using immunolabeling.

Experimental Workflow:

Caption: Workflow for in vitro analysis of ECM synthesis.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

-

Treatment: Cells are seeded in chamber slides and, upon reaching confluence, the medium is replaced with a serum-free medium containing a 2% solution of this compound or a vehicle control. The cells are incubated for 5 days.[10]

-

Fixation and Permeabilization: After treatment, the cells are washed with phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunolabeling: The cells are blocked with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. They are then incubated with primary antibodies specific for Collagen I, Collagen III, Collagen IV, Fibronectin, and Laminin-5 overnight at 4°C. After washing, the cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Imaging: The slides are mounted with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualized using a fluorescence microscope.

-

Quantification: The fluorescence intensity of the target proteins is quantified using image analysis software and normalized to the cell number (DAPI staining).

In Vivo Clinical Assessment of Anti-Wrinkle Efficacy

This protocol describes a clinical study to evaluate the anti-wrinkle efficacy of a topical cream containing this compound on human volunteers.

Methodology:

-

Subject Recruitment: A cohort of 25-30 female volunteers aged 35-60 with visible signs of facial aging (e.g., forehead wrinkles, crow's feet) is recruited.[10]

-

Product Application: Subjects are provided with a cream containing 2% this compound and a placebo cream. They are instructed to apply the assigned cream to the entire face twice daily (morning and evening) for a period of 2 months.[10]

-

Efficacy Assessment: Wrinkle parameters are assessed at baseline and after 2 months of product use.

-

Fringe Projection (FOITS): This non-invasive technique is used to create a 3D model of the skin surface, allowing for the precise measurement of wrinkle volume, depth, and skin roughness.[10]

-

Instrumental Measurements: Devices such as the Visioface®, Tewameter®, and Cutometer® can be used to objectively measure wrinkle depth and volume, transepidermal water loss (TEWL), and skin elasticity, respectively.[2]

-

-

Data Analysis: The changes in wrinkle parameters from baseline to the end of the study are statistically analyzed to determine the significance of the treatment effect compared to the placebo.

Conclusion

This compound is a well-characterized lipopeptide with a clear mechanism of action and compelling scientific evidence supporting its efficacy as an anti-aging ingredient. Its ability to stimulate the synthesis of multiple key components of the extracellular matrix and the dermal-epidermal junction makes it a valuable active for formulations aimed at reducing the appearance of wrinkles and improving overall skin health. The data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize the potential of this compound in dermatological and cosmetic applications.

References

- 1. scribd.com [scribd.com]

- 2. mattioli1885journals.com [mattioli1885journals.com]

- 3. mdpi.com [mdpi.com]

- 4. specialchem.com [specialchem.com]

- 5. avenalab.com [avenalab.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Promotion of hyaluronic acid production (in vitro) - The Central Research Institute of Jellice Co., Ltd. [tripeptide.net]

- 8. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]

- 9. experchem.com [experchem.com]

- 10. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]

- 11. benchchem.com [benchchem.com]

Palmitoyl Tripeptide-38: A Matrikine-Like Signaling Peptide for Extracellular Matrix Renewal

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Palmitoyl (B13399708) Tripeptide-38 is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging properties.[1][2] Structurally, it is a tripeptide with the sequence Lysine-Methionine(O2)-Lysine, to which a palmitoyl group is attached to enhance skin penetration and bioavailability.[2][3] Functionally, Palmitoyl Tripeptide-38 acts as a matrikine-like signaling peptide, mimicking fragments of extracellular matrix (ECM) proteins to stimulate the synthesis of key dermal and epidermal components.[2][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Matrikine-Mimetic Approach

This compound's mechanism of action is rooted in the concept of "matrikines," which are peptides derived from the proteolysis of ECM macromolecules that can regulate cell activities.[5] These fragments are believed to act as messengers, signaling to fibroblasts to initiate wound repair and tissue remodeling processes. This compound mimics these natural matrikines, binding to specific receptors on the surface of fibroblasts and triggering a cascade of intracellular events that lead to the increased synthesis of essential ECM components.[6] While the exact receptor for this compound is not definitively identified, its downstream effects strongly suggest an interaction with signaling pathways that regulate ECM production, such as the Transforming Growth Factor-β (TGF-β) pathway.[7][8]

The primary outcome of this signaling cascade is the enhanced production of six major constituents of the skin matrix and the dermal-epidermal junction (DEJ):

-

Collagen I, III, and IV: These are the most abundant collagens in the skin, providing structural integrity, firmness, and elasticity.[1]

-

Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion, migration, and the organization of the ECM.[1]

-

Hyaluronic Acid: A glycosaminoglycan that is essential for skin hydration and volume.[1]

-

Laminin-5: A key protein in the basement membrane that anchors the epidermis to the dermis.[1]

By stimulating the synthesis of these vital components, this compound helps to rebuild and strengthen the skin's structural framework from within, leading to a reduction in the appearance of fine lines and wrinkles.[1][2]

Signaling Pathway

The proposed signaling pathway for this compound involves its interaction with a putative matrikine receptor on the fibroblast cell membrane. This binding event is hypothesized to activate the TGF-β signaling pathway, a central regulator of ECM homeostasis.[7][9] The activated receptor complex then initiates a downstream cascade involving the phosphorylation of Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus.[7][9] In the nucleus, this Smad complex acts as a transcription factor, upregulating the expression of genes encoding for the six key ECM proteins.

Quantitative Efficacy Data

The efficacy of this compound in stimulating the synthesis of ECM components has been demonstrated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| ECM Component | Cell Type | Peptide Concentration | Incubation Time | % Increase in Synthesis (vs. Control) | Citation(s) |

| Collagen I | Human Dermal Fibroblasts | 2% | 5 days | +105% | [1] |

| Collagen III | Human Dermal Fibroblasts | 2% | 5 days | +104% | [1] |

| Collagen IV | Human Dermal Fibroblasts | 2% | 5 days | +42% | [1] |

| Fibronectin | Human Dermal Fibroblasts | 2% | 5 days | +59% | [1] |

| Hyaluronic Acid | Human Dermal Fibroblasts | 2% | 5 days | +174% | [1] |

| Laminin-5 | Human Keratinocytes | 2% | 5 days | +75% | [1] |

Table 2: Clinical (In Vivo) Efficacy of this compound

| Study Parameter | Number of Subjects | Age Range | Product Concentration | Duration | Key Findings | Citation(s) |

| Wrinkle Volume and Depth (Forehead) | 25 | 42-70 | 2% | 2 months | -31% reduction in main wrinkle volume; -16.3% reduction in main wrinkle depth | [1] |

| Skin Roughness (Crow's Feet) | 25 | 42-70 | 2% | 2 months | -28.5% reduction in cutaneous roughness | [1] |

| Skin Hydration and Elasticity | 32 | N/A | Not specified (in a blend) | 28 days | +13% increase in skin hydration; +10% increase in skin elasticity | [6] |

| Skin Roughness (Ra and Rz) | 30 | 30-50 | 1% (in a blend) | 12 weeks | Significant reduction in wrinkle volume and depth | [4] |

| Overall Skin Appearance | 37 | 35-60 | Not specified (in a blend) | 12 weeks | Statistically significant improvement in fine lines, wrinkles, and skin tone evenness | [10] |

Experimental Protocols

The following section details the methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Fibroblast Stimulation Assay

This protocol outlines the general procedure for treating human dermal fibroblasts with this compound and subsequently quantifying the synthesis of ECM components.

1. Cell Culture:

-

Culture primary human dermal fibroblasts (HDFs) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Seeding:

-

Seed HDFs into 6-well or 12-well plates at a density that allows for sub-confluency at the end of the experiment.

3. Treatment:

-

Once the cells have adhered (typically after 24 hours), replace the medium with fresh medium containing this compound at the desired concentration (e.g., 2%).

-

Include a vehicle control (medium without the peptide).

4. Incubation:

-

Incubate the cells for a specified period, typically ranging from 48 hours to 5 days.

5. Sample Collection:

-

After incubation, collect the cell culture supernatant for the analysis of secreted proteins (e.g., Collagen I, III, Fibronectin, Hyaluronic Acid).

-

Lyse the cells to collect the cell lysate for the analysis of cell-associated proteins and gene expression.

6. Quantification of ECM Components:

-

Collagen I, III, and IV:

- ELISA: Use commercially available ELISA kits specific for each collagen type to quantify their concentration in the cell culture supernatant.

- Western Blot: Separate proteins from the cell lysate by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies against each collagen type.

- Quantitative PCR (qPCR): Isolate RNA from the cell lysate, reverse transcribe to cDNA, and perform qPCR using primers specific for COL1A1, COL3A1, and COL4A1 genes to assess gene expression levels.

-

Fibronectin:

- ELISA: Utilize a fibronectin-specific ELISA kit to measure its concentration in the cell culture supernatant.

-

Hyaluronic Acid:

- ELISA-like assays: Use commercially available kits that employ a hyaluronic acid binding protein (HABP) to quantify HA levels in the supernatant.

-

Laminin-5:

- ELISA: Employ a laminin-5 specific sandwich ELISA to measure its concentration in the culture medium of human keratinocytes (as laminin-5 is primarily produced by these cells).

In Vitro Reconstructed Human Skin Model Protocol

This protocol describes the use of a 3D reconstructed human skin model to assess the effects of topically applied this compound.

1. Model Preparation:

-

Use commercially available full-thickness human skin models (e.g., EpiDermFT™) or reconstruct them in-house. These models typically consist of a dermal layer with fibroblasts and an epidermal layer with keratinocytes.

2. Topical Application:

-

Topically apply a formulation containing this compound to the surface of the skin model.

-

Use a placebo formulation as a control.

3. Incubation:

-

Incubate the treated skin models for a specified duration, for instance, 48 to 72 hours.

4. Tissue Processing and Analysis:

-

Histology and Immunohistochemistry: Fix the tissue, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for morphological assessment. Perform immunohistochemistry using specific antibodies to visualize the expression and localization of collagen I, III, IV, fibronectin, and laminin-5.

-

Gene Expression Analysis: Isolate total RNA from the skin models and perform qPCR to quantify the expression of genes encoding the target ECM proteins.

Conclusion

This compound is a well-characterized matrikine-like signaling peptide with robust in vitro and in vivo data supporting its efficacy in stimulating the synthesis of key extracellular matrix components. Its ability to target multiple aspects of skin structure and hydration makes it a valuable active ingredient in the development of advanced anti-aging formulations. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel matrikine-mimetic peptides. Further research into its specific receptor interactions and the full extent of its downstream signaling pathways will continue to elucidate its role in skin rejuvenation.

References

- 1. scribd.com [scribd.com]

- 2. This compound | Pal-KMO2K | Matrixyl Synthe'6 | Cosmetic Ingredients Guide [ci.guide]

- 3. linkpeptide.com [linkpeptide.com]

- 4. mattioli1885journals.com [mattioli1885journals.com]

- 5. Matrix Biology special issue on “Fibroblasts: The arbiters of tissue remodeling” Mini-review: “Extracellular matrix-derived peptides in tissue remodeling and fibrosis” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Face Serum Containing this compound, Hydrolyzed Hyaluronic Acid, Bakuchiol and a Polyherbal and Vitamin Blend Improves Skin Quality [scirp.org]

- 7. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]

- 8. Frontiers | Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances [frontiersin.org]

- 9. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Open Label Clinical Trial of a Multi-Ingredient Anti-Aging Moisturizer Designed to Improve the Appearance of Facial Skin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking Studies of Palmitoyl Tripeptide-38 with Putative Cell Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) tripeptide-38, a matrikine-mimetic peptide, has garnered significant attention in dermatology and cosmetology for its ability to stimulate the synthesis of extracellular matrix (ECM) components, thereby reducing the appearance of wrinkles and improving skin firmness.[1][2] This synthetic peptide, derived from a fragment of collagen VI and laminin, is known to activate fibroblasts and promote the production of collagen I, III, IV, fibronectin, hyaluronic acid, and laminin-5.[3][4] While its efficacy is clinically documented, the precise molecular interactions with cell surface receptors that initiate these regenerative signaling cascades remain largely unelucidated. This technical guide outlines a hypothetical framework for conducting in silico docking studies to investigate the binding of Palmitoyl tripeptide-38 to putative cell surface receptors on fibroblasts. By leveraging computational methodologies, researchers can predict binding affinities, identify key interacting residues, and formulate hypotheses about the downstream signaling pathways involved. This guide provides detailed hypothetical protocols, data presentation formats, and visualizations to serve as a comprehensive resource for initiating such computational studies.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic lipopeptide designed to mimic the action of matrikines, which are small peptides derived from the proteolysis of extracellular matrix proteins that regulate cell activity.[1] The addition of a palmitoyl group enhances its lipophilicity, facilitating penetration into the skin.[2] Upon reaching the dermal fibroblasts, it is believed to bind to specific cell surface receptors, triggering intracellular signaling pathways that upregulate the gene expression of key ECM proteins.[3] While the precise receptors have not been definitively identified, the downstream effects suggest the involvement of pathways such as the Transforming Growth Factor-β (TGF-β) and Wnt signaling cascades, which are crucial for fibroblast activation and ECM synthesis.[5][6][7][8]

In silico docking studies offer a powerful, cost-effective, and rapid approach to screen potential receptor candidates and to understand the molecular basis of the ligand-receptor interaction. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

Hypothetical In Silico Docking Study: this compound

Due to the absence of published in silico docking studies specifically for this compound, this guide presents a hypothetical study to serve as a model for future research.

Selection of Putative Receptors

Based on the known biological activities of this compound and the signaling pathways implicated in ECM production, the following receptors are proposed as primary candidates for this hypothetical docking study:

-

Transforming Growth Factor-β Receptor I (TGF-βRI) and II (TGF-βRII): The TGF-β pathway is a major regulator of collagen and fibronectin synthesis in fibroblasts.

-

Integrins (e.g., α5β1): These receptors mediate cell-matrix interactions and are known to bind to ECM proteins like fibronectin, playing a role in cell signaling and ECM remodeling.

-

Fibroblast Growth Factor Receptors (FGFRs): FGFs are potent mitogens for fibroblasts and are involved in wound healing and tissue repair.

Experimental Protocols

A detailed methodology for a hypothetical in silico docking study is presented below. This protocol is a composite of standard practices in computational drug design and peptide docking.

2.2.1. Ligand Preparation

-

3D Structure Generation: The three-dimensional structure of this compound (Pal-Lys-Met(O2)-Lys) will be generated using molecular modeling software such as Avogadro or ChemDraw. The peptide backbone and side chains will be built, and the palmitoyl group will be attached to the N-terminus of the lysine (B10760008) residue.

-

Energy Minimization: The initial 3D structure will be subjected to energy minimization using a molecular mechanics force field (e.g., AMBER or CHARMM) to obtain a stable, low-energy conformation. This step is crucial for removing any steric clashes or unfavorable geometries.

-

Charge Assignment: Appropriate partial charges will be assigned to each atom of the ligand, which is essential for calculating electrostatic interactions during the docking process.

2.2.2. Receptor Preparation

-

Structure Retrieval: The 3D crystallographic structures of the extracellular domains of the selected human receptors (TGF-βRI/II, Integrin α5β1, FGFR) will be retrieved from the Protein Data Bank (PDB).

-

Protein Refinement: The retrieved protein structures will be prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms will be added, and any missing residues or loops will be modeled using homology modeling tools if necessary.

-

Binding Site Identification: The potential binding pocket on the receptor surface will be identified. This can be based on the location of the natural ligand in co-crystallized structures or through the use of binding site prediction algorithms.

2.2.3. Molecular Docking

-

Docking Software: A well-validated molecular docking program such as AutoDock Vina, GOLD, or Glide will be used to perform the docking simulations.

-

Grid Box Generation: A grid box will be defined around the identified binding site of the receptor to specify the search space for the ligand.

-

Docking Simulation: The prepared this compound ligand will be docked into the binding site of each prepared receptor. The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

-

Pose Selection: The top-ranked docking poses for each ligand-receptor complex will be selected based on their docking scores and visual inspection of the interactions.

2.2.4. Post-Docking Analysis

-

Binding Affinity Estimation: The docking scores will be used as an initial estimate of the binding affinity. More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed for more accurate binding free energy calculations.

-

Interaction Analysis: The interactions between this compound and the receptor in the best-ranked poses will be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Molecular Dynamics (MD) Simulation: To assess the stability of the docked complex, an MD simulation can be performed. This will provide insights into the dynamic behavior of the ligand-receptor complex over time.

Data Presentation

The quantitative data generated from this hypothetical study would be summarized in the following tables for clear comparison.

Table 1: Hypothetical Docking Scores and Binding Energies

| Receptor Target | Docking Score (kcal/mol) | Estimated Binding Free Energy (ΔG, kcal/mol) |

| TGF-β Receptor I | -8.5 | -45.2 |

| TGF-β Receptor II | -7.9 | -40.8 |

| Integrin α5β1 | -9.2 | -52.1 |

| FGFR1 | -7.1 | -35.5 |

Table 2: Hypothetical Key Interacting Residues in the Best Docking Pose

| Receptor Target | This compound Residue | Receptor Residue | Interaction Type |

| Integrin α5β1 | Lysine-1 | Aspartic Acid-152 | Hydrogen Bond |

| Methionine(O2)-2 | Leucine-218 | Hydrophobic | |

| Lysine-3 | Glutamic Acid-221 | Salt Bridge | |

| Palmitoyl Chain | Phenylalanine-189 | Hydrophobic | |

| TGF-β Receptor I | Lysine-1 | Glutamic Acid-75 | Hydrogen Bond |

| Methionine(O2)-2 | Valine-98 | Hydrophobic |

Visualization of Pathways and Workflows

Diagram 1: Hypothetical Experimental Workflow

A schematic of the in silico docking workflow.

Diagram 2: TGF-β Signaling Pathway

Overview of the canonical TGF-β/SMAD signaling pathway.

Diagram 3: Canonical Wnt Signaling Pathway

The canonical Wnt/β-catenin signaling pathway.

Conclusion

While experimental validation is indispensable, in silico docking studies provide a crucial first step in deciphering the molecular mechanisms of action for cosmetic and therapeutic peptides like this compound. The hypothetical framework presented in this guide offers a comprehensive roadmap for researchers to investigate the interactions of this peptide with key fibroblast receptors. By identifying the most probable receptor targets and elucidating the specific binding interactions, these computational studies can accelerate the development of more potent and targeted anti-aging therapies, and deepen our understanding of skin biology. The provided protocols, data structures, and visualizations are intended to serve as a valuable resource for initiating and guiding such research endeavors.

References

- 1. cipherskincare.com [cipherskincare.com]

- 2. lesielle.com [lesielle.com]

- 3. Function of this compound in skin - Creative Peptides [creative-peptides.com]

- 4. scribd.com [scribd.com]

- 5. Signaling Receptors for TGF-β Family Members - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

Gene Expression Revolution in Skin's Extracellular Matrix: A Technical Guide to Palmitoyl Tripeptide-38

For Immediate Release

A Deep Dive into the Cellular Mechanisms of a Powerful Anti-Aging Peptide

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the gene expression changes in skin cells treated with Palmitoyl (B13399708) tripeptide-38. This matrikine-mimetic peptide, also known under the trade name Matrixyl® synthe'6®, has been shown to significantly stimulate the synthesis of key components of the extracellular matrix (ECM), offering a powerful tool in the development of advanced skincare and dermatological treatments.

Introduction

Palmitoyl tripeptide-38 is a synthetic peptide derived from the tripeptide KMK which is naturally found in collagen VI and laminin (B1169045).[1] Its lipophilic nature, conferred by the palmitoyl group, enhances its penetration into the skin, allowing it to effectively signal to dermal fibroblasts.[2] This guide will explore the molecular mechanisms of this compound, focusing on its impact on the gene expression of crucial extracellular matrix proteins.

Mechanism of Action: Rebuilding the Skin's Scaffolding

This compound acts as a signaling molecule, mimicking the natural process of tissue repair.[1] It stimulates fibroblasts to increase the synthesis of essential macromolecules that provide structural integrity and elasticity to the skin.[3][4] The primary signaling pathway implicated in the action of similar pro-collagen peptides is the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen synthesis.[3]

Signaling Pathway

The proposed mechanism involves the binding of this compound to cell surface receptors on fibroblasts, initiating an intracellular signaling cascade that ultimately leads to the upregulation of genes encoding for ECM proteins.[1][3]

Caption: Proposed signaling pathway of this compound in fibroblasts.

Quantitative Gene Expression Analysis

In-vitro studies on human dermal fibroblasts have demonstrated a significant upregulation in the synthesis of several key extracellular matrix components following treatment with a 2% solution of this compound. The tables below summarize the observed increases in protein synthesis and the corresponding gene expression data for Hyaluronan Synthase 1 (HAS1).

Table 1: Stimulation of Extracellular Matrix Protein Synthesis

| Extracellular Matrix Component | Percentage Increase in Synthesis |

| Collagen I | +105% |

| Collagen III | +104% |

| Collagen IV | +42% |

| Fibronectin | +59% |

| Hyaluronic Acid | +174% |

| Laminin 5 | +75% |

Data sourced from a study conducted by Sederma, the manufacturer of Matrixyl® synthe'6®.[1]

Table 2: Gene Expression of Hyaluronan Synthase 1 (HAS1)

| Treatment | Fold Change in mRNA Expression |

| Matrixyl® synthe'6™ | +127.2% |

Data sourced from a patent application detailing the effects of a cosmetic composition containing this compound.[5]

Detailed Experimental Protocols